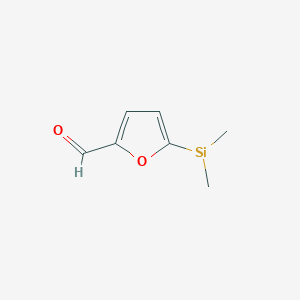

5-Dimethylsilylfurfural

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Dimethylsilylfurfural (5-DMSF) is a furan-based compound structurally analogous to 5-hydroxymethylfurfural (5-HMF) but distinguished by a dimethylsilyl (-Si(CH₃)₂) group at the 5-position of the furan ring. This substitution replaces the hydroxymethyl (-CH₂OH) group in 5-HMF, conferring distinct physicochemical and reactivity properties. The dimethylsilyl group enhances hydrophobicity and may improve thermal stability compared to 5-HMF, which is prone to degradation under acidic or oxidizing conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylsilylfurfural typically involves the functionalization of a furan ring. One common method includes the silylation of 2-furancarboxaldehyde using a silylating agent such as chlorodimethylsilane in the presence of a base like triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 5-Dimethylsilylfurfural can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst.

Major Products:

Oxidation: 2-Furancarboxylic acid.

Reduction: 2-Furanmethanol.

Substitution: Various substituted furans depending on the nucleophile used.

科学研究应用

5-Dimethylsilylfurfural has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioactive compounds due to its reactive aldehyde group.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.

作用机制

The mechanism of action of 5-Dimethylsilylfurfural largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The dimethylsilyl group can stabilize intermediates through silicon’s ability to act as an electron-donating group, influencing the reactivity of the furan ring.

相似化合物的比较

The following table and analysis highlight key differences between 5-Dimethylsilylfurfural and structurally related furan derivatives, including 5-HMF, 5-formylfuran-2-carboxylic acid, and 5-(3-chloro-4-methoxyphenyl)furfural.

Table 1: Comparative Properties of this compound and Analogous Compounds

Key Comparative Insights:

Structural and Functional Differences: 5-DMSF’s dimethylsilyl group introduces silicon into the furan scaffold, distinguishing it from 5-HMF’s hydroxymethyl group. This substitution reduces polarity, making 5-DMSF more hydrophobic than 5-HMF, which has moderate water solubility .

Reactivity and Stability :

- The silyl group in 5-DMSF is less reactive toward oxidation than 5-HMF’s hydroxymethyl group, which is prone to forming 2,5-furandicarboxylic acid (FDCA) under catalytic conditions . This could make 5-DMSF more suitable for reactions requiring inert substituents.

- In contrast, 5-HMF’s -CH₂OH group enables diverse transformations, including esterification and polymerization, as seen in bio-based polyester synthesis .

Applications: 5-HMF: Widely used as a renewable precursor for biofuels (e.g., 2,5-dimethylfuran) and biodegradable plastics like polyethylene furanoate (PEF) . 5-DMSF: Potential niche applications in silicon-containing polymers or as a protecting group in organic synthesis due to the stability of silyl ethers . 5-(3-Chloro-4-methoxyphenyl)furfural: Used in pharmaceutical intermediates, leveraging its aromatic and electron-withdrawing substituents for targeted reactivity .

Synthetic Challenges: 5-HMF is synthesized via acid-catalyzed dehydration of hexoses (e.g., fructose) in biphasic systems or deep eutectic solvents .

Research Findings:

- Thermal Behavior : 5-HMF degrades above 150°C, limiting its processing in thermochemical reactions . The silyl group in 5-DMSF may raise thermal stability, though experimental data are lacking.

- Biological Activity : 5-HMF exhibits DNA-binding interactions, but its derivatives (e.g., silylated forms) may alter toxicity profiles .

- Catalytic Conversion : 5-HMF is efficiently oxidized to FDCA using heterogeneous catalysts like Pt/C , whereas 5-DMSF’s inert silyl group might necessitate alternative catalytic strategies.

属性

CAS 编号 |

180460-95-1 |

|---|---|

分子式 |

C7H9O2Si |

分子量 |

153.232 |

IUPAC 名称 |

(5-formylfuran-2-yl)-dimethylsilicon |

InChI |

InChI=1S/C7H9O2Si/c1-10(2)7-4-3-6(5-8)9-7/h3-5H,1-2H3 |

InChI 键 |

FKJXRUIEIOKTIV-UHFFFAOYSA-N |

SMILES |

C[Si](C)C1=CC=C(O1)C=O |

同义词 |

2-Furancarboxaldehyde, 5-(dimethylsilyl)- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。